4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid
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Overview
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid is a complex organic compound known for its unique structural properties. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of difluorobenzoic acid adds to its chemical versatility, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the Fmoc-protected amine with the difluorobenzoic acid under peptide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Hydrolysis: The Fmoc group can be removed via base-catalyzed hydrolysis, typically using piperidine.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Coupling Reagents: DCC, DMAP, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).
Major Products
Fmoc-Deprotected Amines: Upon removal of the Fmoc group.
Peptide Conjugates: When used in peptide synthesis, it forms peptide bonds with other amino acids.
Scientific Research Applications
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides due to the Fmoc protecting group.
Fluorinated Compounds: Its fluorinated structure makes it valuable in the synthesis of fluorinated organic compounds.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific fluorinated properties.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. The difluorobenzoic acid moiety can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-glycine and Fmoc-alanine.
Difluorobenzoic Acids: Compounds such as 2,5-difluorobenzoic acid and 3,4-difluorobenzoic acid.
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid is unique due to the combination of the Fmoc protecting group and the difluorobenzoic acid moiety. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H15F2NO4 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C22H15F2NO4/c23-18-10-20(19(24)9-16(18)21(26)27)25-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,25,28)(H,26,27) |
InChI Key |
IIQJNGHSOYVRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C(=C4)F)C(=O)O)F |
Origin of Product |
United States |
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